3'-Methoxydaidzin
Overview
Description
3’-Methoxydaidzin is a flavonoid compound isolated from the roots of Pueraria lobata (Willd.) Ohwi . It has been found to have antioxidation activity and may be a potential neuroprotective substance in Gegen Qinlian decoction .
Synthesis Analysis
A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported . The product structures were characterized by FTIR, NMR, and MS analysis .Molecular Structure Analysis
The molecular structure of 3’-Methoxydaidzin is characterized by a formula of C22H22O10 . It is a type of flavonoid .Physical And Chemical Properties Analysis
3’-Methoxydaidzin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Application in Biochemistry and Biophysics
- Summary of the Application : 3’-Methoxydaidzin has been used in the study of potential inhibitors to the main protease and spike protein of SARS-CoV-2 in propolis .
- Methods of Application : The method involved an in silico docking analysis of propolis’s natural compound against SARS-CoV-2 main protease (Mpro) and spike protein subunit 2 (S2) .
- Results or Outcomes : The binding affinity of 3’-Methoxydaidzin was found to be -7.7 kcal/mol, which is similar to nelfinavir (control). The results reveal that 3’-Methoxydaidzin can be further explored and used as a parent backbone molecule to develop a new supplementation for preventing SARS-CoV-2 infections during COVID-19 outbreaks .
Application in Chemical Extraction
- Summary of the Application : 3’-Methoxydaidzin has been used in the development of a general gas-assisted three-liquid-phase extraction method for separation and concentration of various compounds from puerariae extract .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRXECKTMWGSX-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxydaidzin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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